molecular formula C10H19FN2O2 B11823410 tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate

tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate

Cat. No.: B11823410
M. Wt: 218.27 g/mol
InChI Key: BLEBGRGBFNZIIP-JGVFFNPUSA-N
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Description

tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoropyrrolidine moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluoropyrrolidine derivative. One common method includes the use of tert-butyl carbamate and a fluoropyrrolidine precursor in the presence of a suitable base and solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various fluorinated compounds and carbamate derivatives .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to study the effects of fluorinated carbamates on biological systems .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluoropyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The carbamate group may also play a role in binding to active sites, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl N-[[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1

InChI Key

BLEBGRGBFNZIIP-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@@H](CN1)F

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)F

Origin of Product

United States

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